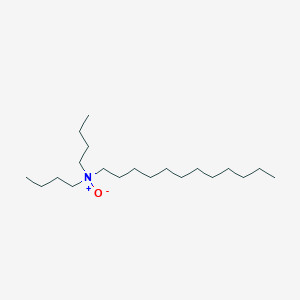

N,N-Dibutyldodecan-1-amine N-oxide

Description

Historical Context and Evolution of Amine N-Oxide Research

The study of amine N-oxides dates back to the late 19th century. researchgate.net Early investigations were often driven by the isolation of these compounds from natural sources. nih.gov A significant milestone occurred in the early 20th century with the identification of trimethylamine (B31210) N-oxide in the muscle tissue of sharks. nih.gov This discovery spurred further research into the prevalence and function of amine N-oxides in various marine and terrestrial organisms.

The field experienced a major expansion in interest following the isolation of the antibiotic aspergillic acid in 1943, which contains an N-oxide functionality. nih.gov This finding highlighted the potential for amine N-oxides to exhibit significant biological activity. Since then, the scope of amine N-oxide research has broadened considerably, moving from simple isolation and identification to the exploration of their synthetic utility, reactivity, and application in diverse areas of chemistry and medicine. nih.govnih.gov They have been developed as reagents, prodrugs, and intermediates in complex chemical syntheses. nih.govnih.gov

Fundamental Structural Features and Electronic Nature of Tertiary Amine N-Oxides

The defining characteristic of a tertiary amine N-oxide is the dative covalent bond between the nitrogen and oxygen atoms (R₃N⁺-O⁻). nih.govwikipedia.org In this arrangement, the nitrogen atom is tetracoordinate, bearing a formal positive charge, while the oxygen atom carries a formal negative charge. wikipedia.org This structure results in a molecule with a very high dipole moment, typically in the range of 4.0 to 5.0 Debye, which is significantly larger than other common polar bonds. nih.gov

This high polarity is central to the physicochemical properties of tertiary amine N-oxides. researchgate.net Key structural and electronic features include:

Geometry: The arrangement of the three substituent groups and the oxygen atom around the central nitrogen is tetrahedral. researchgate.net

Bonding: The N⁺-O⁻ bond is best described as a highly polar single bond with some degree of double bond character arising from O→N back-donation. nih.gov This gives the bond a length that is shorter than a typical N-O single bond.

Polarity and Solubility: Their extreme polarity makes small amine oxides very hydrophilic, with excellent solubility in water and other polar protic solvents, but poor solubility in nonpolar organic solvents. researchgate.netwikipedia.org Long-chain alkyl amine oxides, such as N,N-Dibutyldodecan-1-amine N-oxide, are amphiphilic, possessing both a hydrophilic head group (the amine oxide) and a long hydrophobic tail. wikipedia.org

Basicity: Amine oxides are weak bases, significantly less basic than their parent tertiary amines. wikipedia.org They can be protonated by strong acids to form cationic hydroxylamines (R₃N⁺-OH). wikipedia.org

Table 1: General Physicochemical Properties of Tertiary Amine N-Oxides

| Property | Description | Typical Value/Characteristic |

|---|---|---|

| Chemical Formula | General representation of the functional group. | R₃N⁺-O⁻ |

| Key Feature | The defining bond of the functional group. | Dative N-O coordinate covalent bond |

| Polarity | A measure of the separation of electric charge. | Highly polar |

| Dipole Moment | The measure of the molecule's overall polarity. | ~4.0 - 5.0 D nih.gov |

| Solubility | Ability to dissolve in various solvents. | Short-chain variants are water-soluble; long-chain variants are amphiphilic. wikipedia.org |

| Basicity (pKb) | A measure of basicity in solution. | ~4.5 wikipedia.org |

| Hygroscopicity | Tendency to absorb moisture from the air. | Often very hygroscopic, frequently isolated as hydrates. nih.govmdpi.com |

Classification and Scope within Contemporary Organic Chemistry

Tertiary amine N-oxides are classified as a distinct functional group within organic chemistry. wikipedia.org They are broadly categorized based on the nature of the organic substituents (R groups) attached to the nitrogen atom, which can be alkyl, aryl, or part of a heterocyclic system. nih.gov this compound is classified as a long-chain aliphatic tertiary amine N-oxide.

In contemporary organic chemistry, tertiary amine N-oxides are valued for their diverse roles:

Synthetic Intermediates: They are key precursors in several important name reactions, including the Cope elimination and the Meisenheimer rearrangement. thieme-connect.de The Polonovski reaction also utilizes amine N-oxides to achieve selective demethylation or functionalization. researchgate.net

Oxidizing Agents: Certain N-oxides, such as N-methylmorpholine N-oxide (NMO), are widely used as stoichiometric oxidants in metal-catalyzed reactions, most notably in the regeneration of osmium tetroxide during dihydroxylation reactions. wikipedia.org

Surfactants: Long-chain aliphatic amine N-oxides are extensively used as amphoteric surfactants. wikipedia.org Their properties as foam stabilizers, emulsifiers, and thickeners make them valuable components in a wide array of consumer products, including detergents, shampoos, and cleaners. wikipedia.org this compound falls into this category of application.

Medicinal Chemistry: The N-oxide functionality can be introduced to drug molecules to modify their properties. nih.gov N-oxidation can increase water solubility and has been explored as a strategy for creating prodrugs that are activated by reduction in the body, particularly in the low-oxygen environment of tumors. nih.govnih.gov

The synthesis of these compounds is most commonly achieved through the direct oxidation of the corresponding tertiary amine. wikipedia.orgnih.gov A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being among the most frequently used. wikipedia.orgnih.gov

Table 2: Physicochemical Data for this compound and a Structurally Similar Compound

| Property | This compound | N,N-Diethyldodecan-1-amine N-oxide (for comparison) | Unit |

|---|---|---|---|

| Molecular Formula | C₂₀H₄₃NO | C₁₆H₃₅NO | - |

| Molar Mass | 313.57 | 257.47 | g/mol |

| Melting Point | Data not available | 71.0 epa.gov | °C |

| Boiling Point | Data not available | 131 epa.gov | °C |

| Water Solubility | Predicted to be low | 5.50e-8 (Experimental) epa.gov | mol/L |

| pKa (Basic Apparent) | Data not available | 6.83 (Predicted) epa.gov | - |

| LogKow | Data not available | 6.94 (Experimental) epa.gov | - |

Note: Specific experimental data for this compound is limited in publicly accessible literature. Data for the structurally related N,N-Diethyldodecan-1-amine N-oxide is provided for comparative purposes.

Properties

CAS No. |

104593-40-0 |

|---|---|

Molecular Formula |

C20H43NO |

Molecular Weight |

313.6 g/mol |

IUPAC Name |

N,N-dibutyldodecan-1-amine oxide |

InChI |

InChI=1S/C20H43NO/c1-4-7-10-11-12-13-14-15-16-17-20-21(22,18-8-5-2)19-9-6-3/h4-20H2,1-3H3 |

InChI Key |

UUALFINSILHDRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCC)(CCCC)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dibutyldodecan 1 Amine N Oxide and Analogues

Direct Oxidation of Tertiary Amines: Mechanistic Insights and Reagent Selectivity

The most common route to N,N-Dibutyldodecan-1-amine N-oxide and its analogues is the direct oxidation of the corresponding tertiary amine. This process involves the transfer of an oxygen atom to the nitrogen of the amine. libretexts.org The choice of oxidizing agent is critical and influences the reaction's efficiency and selectivity.

Peroxide-Based Oxidants (e.g., Hydrogen Peroxide, 3-Chloroperoxybenzoic Acid)

Peroxide-based reagents are frequently employed for the synthesis of amine N-oxides due to their ready availability and effectiveness.

Hydrogen Peroxide (H₂O₂): As a simple and environmentally benign oxidant, hydrogen peroxide is a popular choice. journalijar.com The reaction is often catalyzed by various substances to enhance its rate and selectivity. For instance, platinum(II) complexes can be used to mediate the oxidation of tertiary amines with H₂O₂ under mild conditions. researchgate.net The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the peroxide oxygen.

3-Chloroperoxybenzoic Acid (m-CPBA): A widely used peroxy acid in organic synthesis, m-CPBA is known for its ability to deliver an oxygen atom in a variety of oxidation reactions, including the formation of amine N-oxides. wikipedia.orgnih.gov The reaction proceeds through a concerted mechanism where the amine attacks the peroxyacid. wikipedia.org m-CPBA is often preferred for its relative ease of handling and high reactivity. wikipedia.orgchemicalforums.com

A general procedure for the synthesis of amine N-oxides using m-CPBA involves dissolving the tertiary amine in a solvent like chloroform (B151607) and adding m-CPBA portionwise at a low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature for several hours. nih.gov

| Oxidant | Catalyst/Conditions | Key Features |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., Pt(II) complexes) | Environmentally friendly, but can be slow without a catalyst. researchgate.netchemicalforums.com |

| 3-Chloroperoxybenzoic Acid (m-CPBA) | Typically no catalyst needed | High reactivity and broad applicability. wikipedia.orgchemicalforums.com |

| Peracetic Acid | Effective and fast | Can be challenging to purify the product due to the acetic acid byproduct. chemicalforums.com |

Catalytic Oxidation Systems (e.g., Transition Metal Catalysis, Flavin Catalysis)

Catalytic systems offer an alternative to stoichiometric oxidants, often providing greater efficiency and selectivity.

Transition Metal Catalysis: Various transition metals catalyze the oxidation of tertiary amines. For example, rhenium-based catalysts in the presence of sodium percarbonate can efficiently produce N-oxides. organic-chemistry.org Systems combining cobalt and iron with m-CPBA have also been explored for their catalytic activity in oxidation reactions. rsc.org

Flavin Catalysis: Inspired by biological systems, flavin-catalyzed aerobic oxidation presents a biomimetic approach. researchgate.net In these systems, a flavin derivative acts as a catalyst to activate molecular oxygen for the oxidation of substrates like tertiary amines. researchgate.netnih.gov These reactions can be highly efficient, sometimes using air as the oxidant, and proceed under mild, metal-free conditions. researchgate.net A proposed catalytic cycle for flavin-catalyzed oxidation with hydrogen peroxide suggests that molecular oxygen is also required to initiate the process. figshare.com

Molecular Oxygen and Ozone Mediated Oxidations

Molecular Oxygen: The use of molecular oxygen as the terminal oxidant is highly desirable from an environmental and economic standpoint. Copper/nitroxyl catalyst systems have been developed for the aerobic oxidation of amines. nih.gov

Ozone (O₃): Ozone is a powerful oxidizing agent capable of reacting with tertiary amines. acs.orgcapes.gov.br The reaction is believed to proceed through an initial electrophilic attack of ozone on the amine to form an adduct. This adduct can then follow different pathways, one of which leads to the formation of the amine N-oxide and molecular oxygen. acs.orgcapes.gov.brrsc.org The reaction conditions, particularly the solvent, can significantly influence the product distribution. dtic.mil Flow chemistry approaches using ozone have been developed to improve control and selectivity in amine oxidations. chemrxiv.org

Alternative Synthetic Pathways for Amine N-Oxides

While direct oxidation is the most prevalent method, alternative synthetic routes to amine N-oxides exist, offering different strategic approaches.

Alkylation of Hydroxylamines with Alkyl Halides

The synthesis of N,N-disubstituted hydroxylamines, which can be precursors to amine N-oxides, can be achieved through the alkylation of hydroxylamine (B1172632) derivatives. However, selective mono-alkylation of O-monosubstituted hydroxylamines can be challenging due to competing dialkylation. nih.gov More recent strategies focus on the direct preparation of di- and trisubstituted hydroxylamines without the need for protection and deprotection steps. nih.govmdpi.com For instance, N,O-disubstituted hydroxylamines can be synthesized via the reduction of oxime ethers. nih.gov

Methodological Adaptations and Yield Optimization for Long-Chain Tertiary Amine N-Oxide Synthesis

The synthesis of long-chain tertiary amine N-oxides, such as this compound, primarily involves the direct oxidation of the corresponding tertiary amine. wikipedia.org Methodological adaptations focus on the choice of oxidant, catalyst, solvent, and reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety.

The most common and industrially significant method for producing long-chain amine oxides is the oxidation of the parent tertiary amine with hydrogen peroxide (H₂O₂). wikipedia.orggoogle.com This method is favored for its relative low cost and the fact that its primary byproduct is water. The reaction is typically carried out in an aqueous medium or in a suitable solvent like ethanol (B145695) or isopropanol. google.comresearchgate.net For instance, the synthesis of N,N-dimethyldodecylamine N-oxide (a structural analogue) can be achieved by treating the amine with aqueous hydrogen peroxide at elevated temperatures (around 70°C) for an extended period, often 12 hours or more, to drive the reaction to completion. researchgate.net

Yield optimization in hydrogen peroxide-based syntheses often involves careful control of reaction parameters. A patented method for synthesizing long-chain alkyl dihydroxyethyl amine oxide specifies heating the amine and deionized water emulsion to 60-80°C before the dropwise addition of hydrogen peroxide solution. google.com The reaction is then maintained at this temperature for 3-4 hours. google.com A key aspect of this method is controlling the conversion rate of the tertiary amine to 90-95%, which reportedly enhances the corrosion-inhibiting properties of the final product mixture. google.com Catalysts such as sodium tungstate (B81510) have also been employed to facilitate the oxidation of pyridine-series N-oxides with hydrogen peroxide, suggesting a potential avenue for catalyzing the oxidation of long-chain aliphatic amines. nih.gov

Peroxyacids, or peracids, represent another important class of oxidants for this transformation. wikipedia.org Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used laboratory-scale reagent due to its high reactivity and generally clean conversions. A general procedure for the synthesis of various amine N-oxides involves the portionwise addition of m-CPBA to a solution of the tertiary amine in chloroform at 0°C, followed by stirring at room temperature for 12 hours. nih.govscispace.com This method has been reported to produce yields in the range of 86–90% after purification, which involves treatment with potassium carbonate to neutralize the resulting m-chlorobenzoic acid. nih.govscispace.com While effective, the higher cost and potential functional group intolerance of peracids make them less suitable for large-scale industrial production compared to hydrogen peroxide. acs.orggoogle.com

Alternative hydroperoxides, such as tert-butyl hydroperoxide, can be used for the oxidation in organic solvents under relatively anhydrous conditions. orgsyn.org The synthesis of N,N-dimethyldodecylamine oxide has been demonstrated using tert-butyl hydroperoxide in tert-butyl alcohol, catalyzed by vanadium oxyacetylacetonate. orgsyn.org The reaction proceeds exothermically at 65-70°C and is completed by a short reflux period, resulting in crystalline amine oxide with yields of 76–83%. orgsyn.org This method offers the advantage of a shorter reaction time and anhydrous conditions, which can be beneficial as amine oxides are often hygroscopic. orgsyn.org

The choice of solvent, reaction time, and purification method are all critical for optimizing the yield and purity of the final product. Due to the high polarity of the N-O bond, amine oxides have low solubility in many organic solvents but are soluble in water. wikipedia.org Purification strategies often exploit these solubility differences. For example, after oxidation with tert-butyl hydroperoxide, the product can be concentrated and triturated with cold anhydrous ether to precipitate the crystalline amine oxide. orgsyn.org

Below is a data table summarizing various synthetic methodologies for long-chain tertiary amine N-oxides.

| Target Compound (Analogue) | Starting Amine | Oxidant | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference(s) |

| N,N-Dimethyldodecylamine N-oxide | N,N-Dimethyldodecylamine | tert-Butyl hydroperoxide | Vanadium oxyacetylacetonate / tert-Butyl alcohol | Heated to 65-70°C, then reflux for 25 min | 76-83 | orgsyn.org |

| General Amine N-Oxides | Tertiary Amine | m-CPBA (70%) | Chloroform | 0°C to room temp, 12 h | 86-90 | nih.govscispace.com |

| Long-chain alkyl dihydroxyethyl amine oxide | Long-chain alkyl dihydroxyethylamine | Hydrogen peroxide | Water | 60-80°C, 3-4 h | 90-95 (Conversion) | google.com |

| N,N-Dimethyldodecylamine N-oxide | N,N-Dimethyldodecylamine | Hydrogen peroxide (50%) | Water | 70°C, 12 h | Not specified | researchgate.net |

Chemical Reactivity and Mechanistic Transformations of N,n Dibutyldodecan 1 Amine N Oxide Systems

Reduction Pathways of Amine N-Oxides to Parent Amines

The reduction of amine N-oxides to their corresponding parent tertiary amines is a fundamental transformation. N,N-Dibutyldodecan-1-amine N-oxide can be reduced back to N,N-dibutyldodecan-1-amine through various methods. While numerous reagents can achieve this, including metal-based systems, non-metal-based methods are also prevalent. nih.gov

A facile method for the reduction of alkylamino-N-oxides involves the use of diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) ((pinB)₂). nih.gov These reductions typically occur under mild conditions by simply mixing the amine N-oxide and the diboron reagent in a suitable solvent. nih.gov The reaction is generally tolerant of various functional groups. nih.gov The proposed mechanism involves the formation of an N-O-B bond, followed by the liberation of the amine and the formation of a boron-based byproduct. nih.gov

Table 1: Selected Reagents for the Reduction of Tertiary Amine N-Oxides

| Reagent Class | Specific Reagent Example | Comments |

| Diboron Reagents | Bis(pinacolato)diboron ((pinB)₂) | Mild conditions, high functional group tolerance. nih.gov |

| Trialkylboranes | Triethylborane (Et₃B) | Can reduce alkylamine N-oxides rapidly. nih.gov |

| Sulfur-based Reagents | Sulfurous acid, Sulfur dioxide (SO₂) | Can effect reduction to the parent tertiary amine. rsc.org |

| Phosphorus-based Reagents | Triphenylphosphine (PPh₃) | Often requires high temperatures. nih.gov |

Thermal Rearrangements and Eliminations

When subjected to heat, this compound can undergo several types of rearrangements and elimination reactions. These transformations are key aspects of amine oxide chemistry. nih.gov

The Meisenheimer rearrangement involves the thermal isomerization of certain tertiary amine N-oxides to form N,N,O-trisubstituted hydroxylamines. wikipedia.orgchempedia.info This reaction typically occurs via a organic-chemistry.orgchemistrysteps.com- or chemistrysteps.commasterorganicchemistry.com-sigmatropic shift. chempedia.info For a organic-chemistry.orgchemistrysteps.com-Meisenheimer rearrangement to occur in a compound like this compound, one of the butyl groups or the dodecyl group would migrate from the nitrogen to the oxygen atom. However, this rearrangement is most common for N-oxides with allylic or benzylic groups. nih.govresearchgate.net Studies on the thermolysis of various amine N-oxides have suggested a mechanism involving homolytic fission into radical intermediates that recombine to form the N-alkoxylamines, which can lead to intermolecular rearrangement products. capes.gov.br

The Cope elimination is a syn-elimination reaction that occurs when a tertiary amine N-oxide with at least one β-hydrogen is heated, typically between 150-200 °C, to produce an alkene and a hydroxylamine (B1172632). nih.govwikipedia.orgchemistrysteps.com This reaction proceeds through a concerted, intramolecular five-membered cyclic transition state. organic-chemistry.orgchemistrysteps.comwikipedia.org The oxygen of the amine oxide acts as an internal base, abstracting a β-hydrogen. chemistrysteps.commasterorganicchemistry.com

For this compound, this reaction would involve the abstraction of a hydrogen atom from the second carbon of either a butyl or the dodecyl group. The stereochemistry of the Cope elimination is syn-periplanar, meaning the β-hydrogen and the amine oxide leaving group are on the same side of the C-C bond. chemistrysteps.com This is a key difference from E2 eliminations, which typically require an anti-periplanar arrangement. chemistrysteps.com The reaction generally follows the Hofmann rule, favoring the formation of the less substituted alkene, as the sterically demanding amine oxide preferentially reacts with the more accessible hydrogens. organic-chemistry.orgyoutube.com The rate of the Cope elimination can be significantly influenced by the solvent, with aprotic polar solvents capable of increasing the rate dramatically. alfa-chemistry.com

A reverse, or retro-Cope elimination, where a hydroxylamine reacts with an alkene to form a tertiary amine N-oxide, has also been reported and is a useful method for synthesizing cyclic amine N-oxides. wikipedia.orgalfa-chemistry.com

The Polonovski reaction involves the treatment of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride (B1165640), which leads to the formation of an iminium ion intermediate. organicreactions.orgnumberanalytics.com This intermediate can then react further to yield various products, including enamines or the N-acetyl derivative of the corresponding secondary amine and an aldehyde. organicreactions.org The reaction was initially seen as a method for N-demethylation of tertiary amines. organicreactions.org

A significant modification, known as the Polonovski-Potier reaction, utilizes trifluoroacetic anhydride (TFAA) instead of acetic anhydride. synarchive.comresearchgate.net This often allows the reaction to be stopped at the iminium ion stage. synarchive.com The mechanism involves the activation of the N-oxide oxygen by the acylating agent, forming an N-acyloxyammonium salt. rsc.org Subsequent elimination, which can occur via an E2-type mechanism, generates the iminium ion. rsc.orgyoutube.com The reaction conditions and the structure of the substrate influence the final products. organicreactions.org

Table 2: Comparison of Thermal Reactions of this compound

| Reaction | Key Reagent/Condition | Intermediate | Major Product(s) | Mechanistic Feature |

| Meisenheimer Rearrangement | Heat | Radical pair (proposed) capes.gov.br | N,O-dibutyl-N-dodecylhydroxylamine and isomers | organic-chemistry.orgchemistrysteps.com- or chemistrysteps.commasterorganicchemistry.com-Sigmatropic shift chempedia.info |

| Cope Elimination | Heat (150-200 °C) wikipedia.org | 5-membered cyclic transition state organic-chemistry.orgwikipedia.org | Dodecene, Butene, and N,N-dibutylhydroxylamine | Syn-periplanar elimination chemistrysteps.com |

| Polonovski-Potier Reaction | Trifluoroacetic anhydride (TFAA) synarchive.com | Iminium ion organicreactions.orgsynarchive.com | Enamine and/or N-dealkylated amide | E2-type elimination from N-acyloxyammonium salt rsc.orgyoutube.com |

Nucleophilic and Electrophilic Reactivity Profiles

The this compound molecule possesses both nucleophilic and electrophilic character. The oxygen atom, with its negative formal charge, is the primary nucleophilic center. Amine oxides are known to be more reactive as nucleophiles compared to their parent amines. nih.govmdpi.com

Conversely, the nitrogen atom carries a formal positive charge, and the atoms alpha to the nitrogen can be susceptible to nucleophilic attack, demonstrating the electrophilic nature of the molecule. Pyridine (B92270) N-oxides, a related class of compounds, are known to be more reactive as electrophiles than the corresponding pyridines. nih.govmdpi.com The high polarity of the N-O bond, with a dipole moment around 4.0 to 5.0 D, is a key factor in its reactivity. nih.govresearchgate.net

Interaction with Lewis Acids and Other Reagents

The oxygen atom of this compound can act as a Lewis base, readily interacting with Lewis acids. For instance, trimethylamine (B31210) N-oxide forms a stable zwitterionic adduct with sulfur dioxide and a stable betaine (B1666868) with boron trifluoride. thieme-connect.de

The reaction with acylating agents like acetic anhydride or trifluoroacetic anhydride, as seen in the Polonovski reaction, is a prime example of its interaction with electrophilic reagents. rsc.orgorganicreactions.org These reagents activate the N-oxide for subsequent transformations. organicreactions.org The interaction with Brønsted acids is also significant; amine oxides are weak bases (pKa of the conjugate acid is typically 4-5) and are readily protonated to form stable hydroxyammonium (B8646004) salts. nih.govresearchgate.net This property can be used to modulate reactivity, for example, by protecting a more basic amine to allow for selective N-oxidation of a less basic heteroaromatic nitrogen in the same molecule. nih.gov

Spectroscopic and Advanced Structural Elucidation of N,n Dibutyldodecan 1 Amine N Oxide

Vibrational Spectroscopy: Infrared and Raman Analysis of N-O Bond Characteristics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the bonding environment within a molecule. For N,N-Dibutyldodecan-1-amine N-oxide, these methods are particularly useful for characterizing the N-O dative bond, which is a defining feature of amine N-oxides.

The N-O bond in tertiary amine N-oxides gives rise to a characteristic stretching vibration. In IR spectroscopy, this is typically observed as a prominent band in the range of 930–970 cm⁻¹ for aliphatic amine oxides. researchgate.netnih.gov This absorption is a result of the change in the dipole moment during the vibration of the highly polar N⁺-O⁻ bond. nih.govthieme-connect.de The position and intensity of this band can be influenced by the surrounding molecular structure and intermolecular interactions, such as hydrogen bonding. thieme-connect.de

Raman spectroscopy provides complementary information. Studies on simple tertiary amine N-oxides, like trimethylamine (B31210) N-oxide, have identified the N-O stretching vibration in a similar region, around 950 cm⁻¹. ias.ac.in The considerable alteration of the parent amine's spectral lines upon N-oxidation indicates a significant disturbance in the molecular geometry, stemming from the formation of the new N-O bond which utilizes the lone pair of electrons from the tertiary nitrogen. ias.ac.in

Table 1: Characteristic Vibrational Frequencies for the N-O Bond in Aliphatic Amine N-Oxides

| Spectroscopic Technique | Characteristic Frequency Range (cm⁻¹) | Assignment | Reference |

| Infrared (IR) Spectroscopy | 930 - 970 | N-O Stretching Vibration | researchgate.netnih.gov |

| Raman Spectroscopy | ~950 | N-O Stretching Vibration | ias.ac.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural assignment of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each atom.

The formation of the N-oxide group significantly influences the chemical shifts of adjacent nuclei. The introduction of the electronegative oxygen atom causes a deshielding effect, resulting in a downfield shift for the protons and carbons on the α-position (the first CH₂ group of the butyl and dodecyl chains attached to the nitrogen). nih.govlew.ro

In the ¹H NMR spectrum, the protons on the methylene (B1212753) groups directly bonded to the nitrogen (α-protons) are expected to resonate at a lower field compared to the parent tertiary amine. Similarly, in the ¹³C NMR spectrum, the α-carbons experience a significant downfield shift. lew.ronih.gov The chemical shifts of the other carbons along the alkyl chains (β, γ, δ, etc.) are also affected, though to a lesser extent, providing a complete map of the carbon skeleton. lew.ro The analysis of these chemical shifts, along with coupling patterns, allows for the unambiguous assignment of all proton and carbon signals to their respective positions in the molecule. researchgate.netresearchgate.net

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (Butyl Chain) | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) | Atom Position (Dodecyl Chain) | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

| α-CH₂ | ~3.2 - 3.4 | ~65 - 68 | α-CH₂ | ~3.2 - 3.4 | ~65 - 68 |

| β-CH₂ | ~1.6 - 1.8 | ~25 - 27 | β-CH₂ | ~1.6 - 1.8 | ~25 - 27 |

| γ-CH₂ | ~1.3 - 1.5 | ~20 - 22 | γ to κ-CH₂ | ~1.2 - 1.4 | ~22 - 32 |

| δ-CH₃ | ~0.9 - 1.0 | ~13 - 14 | λ-CH₃ | ~0.8 - 0.9 | ~14 |

Note: These are estimated values based on general N-oxide effects and data for similar long-chain amine oxides.

Mass Spectrometry (MS) Techniques: Dissociation Pathways and Fragment Ion Analysis for Structural Characterization

Mass spectrometry (MS) provides valuable information about a molecule's mass and its fragmentation behavior, which is crucial for structural confirmation. When analyzed using techniques like electrospray ionization (ESI), tertiary amine N-oxides exhibit characteristic dissociation pathways.

For this compound, under ESI-MS conditions, the protonated molecule [M+H]⁺ would be the primary ion observed. In tandem MS (MS/MS) experiments, this precursor ion undergoes collision-induced dissociation (CID), leading to several diagnostic fragment ions:

Deoxygenation: A common fragmentation for N-oxides is the loss of the oxygen atom, resulting in a fragment ion corresponding to [M+H-16]⁺. This "deoxygenation" can be thermally induced in the ion source or occur during CID. nih.govresearchgate.net

Loss of the Nitrogen-Containing Group: A significant dissociation pathway for dialkyl tertiary amine N-oxides is the loss of the hydroxylamine (B1172632) moiety. researchgate.netnih.gov For the target compound, this would involve the elimination of N,N-dibutylhydroxylamine.

Alkene Elimination (Cope Reaction): Upon heating, amine oxides can undergo a pyrolytic elimination known as the Cope reaction to form an alkene and a hydroxylamine. wikipedia.org In the gas phase of a mass spectrometer, a related fragmentation can occur.

Alkyl Chain Fragmentation: Cleavage along the dodecyl and butyl chains will also produce a series of fragment ions separated by 14 Da (CH₂).

Analysis of a similar compound, N,N-Dimethyldodecylamine N-oxide, confirms these general pathways, with major fragments corresponding to the parent ion and ions resulting from the loss of water and subsequent cleavages.

Table 3: Predicted Major Fragment Ions in ESI-MS/MS of this compound ([C₂₀H₄₃NO+H]⁺, m/z 314.3)

| m/z (Predicted) | Proposed Identity | Dissociation Pathway | Reference |

| 298.3 | [M+H-16]⁺ or [C₂₀H₄₃N+H]⁺ | Loss of oxygen atom | nih.govresearchgate.net |

| 258.3 | [M+H-56]⁺ | Loss of butene (C₄H₈) | wikipedia.org |

| 170.2 | [M+H-144]⁺ | Loss of octene (C₁₀H₂₀) from dodecyl chain | wikipedia.org |

| 146.2 | [C₈H₁₉NOH+H]⁺ | Cleavage of dodecyl chain | researchgate.netnih.gov |

X-ray Crystallography and Electron Diffraction Studies for Geometric Parameter Determination

X-ray crystallography and electron diffraction are the definitive methods for determining the precise three-dimensional structure of a molecule, including bond lengths and angles. While a specific crystal structure for this compound is not prominently available in the literature, a great deal can be inferred from studies on analogous compounds.

X-ray diffraction studies on other tertiary amine N-oxides confirm a tetrahedral geometry around the nitrogen atom, with the oxygen and the three carbon substituents occupying the four positions. thieme-connect.de The N-O bond length has been determined for various amine N-oxides to be in the range of 1.36 to 1.41 Å. thieme-connect.de Electron diffraction studies on trimethylamine N-oxide have provided similar values. thieme-connect.de

For this compound, the long dodecyl and butyl chains would likely adopt a stable, extended conformation in the crystalline state to maximize van der Waals interactions. The highly polar N-O group would be a primary site for intermolecular interactions, particularly hydrogen bonding if co-crystallized with protic solvents like water. thieme-connect.deresearchgate.net

Table 4: Expected Geometric Parameters for this compound

| Parameter | Expected Value | Method of Determination | Reference |

| N-O Bond Length | 1.36 - 1.41 Å | X-ray Crystallography, Electron Diffraction | thieme-connect.de |

| C-N-C Bond Angle | ~109.5° (Tetrahedral) | X-ray Crystallography | thieme-connect.de |

| C-N-O Bond Angle | ~109.5° (Tetrahedral) | X-ray Crystallography | thieme-connect.de |

| Alkyl Chain Conformation | Extended (all-trans) | X-ray Crystallography | researchgate.net |

Environmental Transformation Pathways of Long Chain Amine N Oxides: a Chemical Perspective

Biological Degradation Mechanisms: Aerobic and Anaerobic Transformations

The biological degradation of N,N-Dibutyldodecan-1-amine N-oxide can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. The efficiency and predominant pathways of degradation are highly dependent on the presence of oxygen and the specific microbial communities present.

Long-chain amine oxides are generally considered to be biodegradable under aerobic conditions. nih.gov Studies on structurally similar compounds, such as dodecyldimethylamine oxide, have shown ready aerobic biodegradability. nih.gov In contrast, anaerobic biodegradation of some fatty amine oxides can be significantly slower, and in some cases, the compounds may inhibit biogas production. nih.gov

A study on the biodegradation of dodecyldimethylamine oxide in a semi-continuous activated sludge system demonstrated primary degradation of 97.5% within two days under aerobic conditions. epa.gov However, the ultimate biodegradation, as measured by carbon dioxide evolution, reached a plateau at 63.1%, suggesting the formation of persistent intermediate metabolites. epa.gov One identified metabolite was dimethyl(4-hydroxybutyl)amine-N-oxide, indicating that oxidation of the alkyl chain is a key degradation step. epa.gov

| Condition | Compound | Degradation Extent | Timeframe | Key Findings |

| Aerobic | Dodecyldimethylamine Oxide | 97.5% (Primary) | 2 days | Rapid primary degradation, slower ultimate degradation. |

| Aerobic | Dodecyldimethylamine Oxide | 63.1% (Ultimate, as CO2) | Not specified | Formation of intermediate metabolites. |

| Anaerobic | Lauramine oxide (C12) | Inhibition of biogas | Not specified | Potential for persistence and inhibition of microbial activity. |

| Anaerobic | Myristamine oxide (C14) | Inhibition of biogas | Not specified | Similar inhibitory effects to C12 amine oxide. |

Table 1: Summary of Biological Degradation Findings for Long-Chain Amine Oxides.

Alpha-Oxidation of Alkyl Chains

While direct evidence for the alpha-oxidation of this compound is not extensively documented, this pathway is a known mechanism for the degradation of fatty acids, particularly those with branching near the carboxyl group. Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of a fatty acid. This process is significant in the metabolism of certain dietary fatty acids in mammals. The relevance of this pathway to the dodecyl chain of this compound would likely depend on the enzymatic capabilities of the present microorganisms.

Amine Oxide Reduction Mechanisms

Under anaerobic conditions, the primary transformation pathway for amine N-oxides is the reduction of the N-oxide functional group back to the corresponding tertiary amine. nih.gov This bioreductive activation is a common metabolic fate for various N-oxides, particularly in hypoxic environments. nih.gov The reduction of the N-oxide in this compound would yield N,N-dibutyldodecan-1-amine. The subsequent fate of this tertiary amine would then depend on its own biodegradability under anaerobic conditions. The cleavage of the C-N bond is a potential next step in the degradation process, although this can be a challenging transformation. nih.gov

Aliphatic Mid-Chain Hydroxylation

The hydroxylation of the dodecyl chain is a plausible initial step in the aerobic degradation of this compound. Bacterial cytochrome P450 monooxygenases are known to catalyze the hydroxylation of alkanes. nih.gov These enzymes can introduce a hydroxyl group at various positions along the alkyl chain, making it more water-soluble and susceptible to further oxidation. As previously mentioned, a hydroxylated metabolite, dimethyl(4-hydroxybutyl)amine-N-oxide, was identified during the degradation of dodecyldimethylamine oxide, supporting the occurrence of alkyl chain hydroxylation. epa.gov While this was hydroxylation of one of the shorter butyl chains, it demonstrates the enzymatic potential for this type of reaction on the alkyl groups of amine oxides. Hydroxylation of the longer dodecyl chain would be a similar and expected metabolic step.

Chemical Hydrolysis and Photodegradation Pathways

In addition to biological processes, abiotic factors such as hydrolysis and photodegradation can contribute to the transformation of this compound in the environment.

Simple acyclic tertiary amine N-oxides are generally considered to be stable at room temperature. thieme-connect.de Their hydrolysis under typical environmental pH conditions is not expected to be a significant degradation pathway. However, the stability can be influenced by the specific structure of the molecule. thieme-connect.de

Advanced Applications in Chemical Synthesis and Catalysis

Role as Oxidants and Co-oxidants in Organic Transformations

Amine N-oxides are well-established as mild and selective oxidizing agents in a variety of organic transformations. wikipedia.orgorgsyn.org They can function as the primary oxidant or, more commonly, as a co-oxidant to regenerate a catalytic metal oxidant in a catalytic cycle. A classic example is the use of N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation, where it reoxidizes osmium tetroxide. wikipedia.org The oxidizing power of the N-O bond can be harnessed for various oxygen transfer reactions.

For a long-chain aliphatic amine N-oxide like N,N-Dibutyldodecan-1-amine N-oxide, its utility as an oxidant would be influenced by the steric bulk of the butyl and dodecyl groups. These bulky substituents might hinder its approach to a substrate, potentially leading to lower reactivity compared to less hindered amine N-oxides like trimethylamine (B31210) N-oxide. However, this steric hindrance could also impart greater selectivity in certain reactions. A study on the oxidation of tributylamine, a structurally related amine, with ozone has shown that the reaction can lead to the formation of the corresponding N-oxide or attack at the carbon adjacent to the nitrogen, depending on the solvent and reaction conditions. dtic.mil This suggests that the reactivity of this compound as an oxidant would be sensitive to the specific reaction environment.

There is, however, a lack of specific studies in the scientific literature detailing the use of this compound as either a primary oxidant or a co-oxidant in specific organic transformations.

Amine N-Oxides as Ligands and Organocatalysts in Asymmetric Synthesis

Chiral amine N-oxides have emerged as powerful tools in asymmetric synthesis, acting as both ligands for metal catalysts and as metal-free organocatalysts. mdpi.comnih.gov The highly polar and nucleophilic oxygen atom of the N-oxide moiety can coordinate to metal centers or activate substrates, such as organosilicon reagents. mdpi.comnih.gov The development of C2-symmetric N,N'-dioxides derived from chiral amino acids has led to highly effective catalysts for a range of asymmetric reactions, including cyanations, chlorinations, and cycloadditions. nih.gov

For this compound to be effective in asymmetric catalysis, it would first need to be synthesized in an enantiomerically pure form, which presents a significant challenge as the nitrogen atom is the stereocenter. While methods for the asymmetric synthesis of N-chiral amine oxides exist, they often require specific substrate features, such as a nearby hydroxyl group, to direct the oxidation. nih.gov

The long alkyl chains (butyl and dodecyl) would significantly increase the lipophilicity of the molecule. This could be advantageous in certain solvent systems or for reactions involving nonpolar substrates. However, the lack of a rigid chiral backbone, a common feature in successful chiral ligands and organocatalysts, would likely result in low enantioselectivities. There are no published research findings on the application of this compound as a ligand or organocatalyst in asymmetric synthesis.

Utilization in Polymer Chemistry and Materials Science (e.g., Kinetic Hydrate (B1144303) Inhibitors, Carbon Capture)

Long-chain amine oxides are known for their surfactant properties and have found applications in materials science. wikipedia.org One area of interest is their use as kinetic hydrate inhibitors (KHIs) to prevent the formation of gas hydrates in oil and gas pipelines. researchgate.netbohrium.com The amphiphilic nature of these molecules, with a polar head group (the N-oxide) and a nonpolar tail (the alkyl chains), allows them to interfere with the hydrate crystal nucleation and growth process. Polymers containing amine N-oxide functionalities have been synthesized and shown to be effective KHIs. researchgate.net

Given its structure, this compound possesses the requisite amphiphilicity to potentially function as a KHI. The combination of the dodecyl chain and the two butyl groups would provide a significant hydrophobic character to interact with hydrate structures. However, its performance would need to be experimentally validated and compared with existing commercial KHIs. Currently, there is no specific data available on the performance of this compound as a kinetic hydrate inhibitor.

Regarding carbon capture, amine-based materials are the most widely studied sorbents for CO2. While the primary focus has been on primary and secondary amines, the potential of amine oxides has been considered. The basicity of the amine oxide could allow for interaction with the acidic CO2 molecule. However, the stability of the resulting adduct and the regeneration of the amine oxide would be critical factors. There is no literature to suggest that this compound has been investigated for carbon capture applications.

Strategic Use as Chemical Intermediates in Complex Molecule Synthesis

Amine N-oxides can serve as versatile synthetic intermediates. nih.gov The N-O bond can be cleaved under reductive conditions to regenerate the parent tertiary amine. nih.gov This protection-deprotection strategy can be useful in multi-step syntheses. Furthermore, amine N-oxides can undergo rearrangements, such as the Polonovski reaction, to generate other functional groups. wikipedia.org

The long alkyl chains of this compound would make it a useful intermediate for the synthesis of complex molecules where high lipophilicity is desired, for example, in the preparation of specialized surfactants, phase-transfer catalysts, or molecules designed to interact with lipid membranes. The N-oxide could be carried through several synthetic steps and then reduced to the corresponding tertiary amine at a later stage. However, a search of the chemical literature does not reveal any specific instances where this compound has been employed as a strategic intermediate in the synthesis of a complex target molecule.

Future Research Directions and Emerging Paradigms for N,n Dibutyldodecan 1 Amine N Oxide

Development of Novel and Sustainable Synthetic Routes for Long-Chain Amine N-Oxides

The traditional synthesis of amine N-oxides often involves oxidants that are not environmentally friendly. Modern research is intensely focused on developing "green" and sustainable methods that are both efficient and ecologically responsible. The primary oxidant of choice in this new paradigm is hydrogen peroxide (H₂O₂), which yields only water as a byproduct. asianpubs.org The challenge lies in activating H₂O₂ effectively, leading to the exploration of various catalytic systems.

Several promising catalytic approaches for the N-oxidation of tertiary amines have been reported, which are directly applicable to the synthesis of N,N-Dibutyldodecan-1-amine N-oxide:

Tungsten-Based Catalysts: A recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) (LDH-WO₄²⁻) has been shown to catalyze the N-oxidation of aliphatic tertiary amines in water at room temperature with quantitative yields. asianpubs.org This system represents a significant advancement in green chemistry, combining a benign solvent with a reusable catalyst. asianpubs.org

Ruthenium Catalysts: Ruthenium trichloride (B1173362) (RuCl₃) has been effectively used to catalyze the oxidation of tertiary amines with molecular oxygen, another green oxidant. researchgate.net This method has demonstrated high yields for various amines. researchgate.net

Flavin and Platinum Catalysts: Bio-inspired catalysts, such as flavins, have been used to mediate the highly effective oxidation of aliphatic amines with H₂O₂ under mild conditions. researchgate.netrsc.org Similarly, platinum(II) complexes have been shown to be effective catalysts for this transformation, particularly for electron-rich tertiary amines. rsc.org

Process Intensification: Beyond catalyst development, process intensification using microstructured reactors (continuous flow synthesis) offers enhanced safety and scalability for oxidation reactions involving hydrogen peroxide. rsc.orgresearchgate.net This approach allows for precise control over reaction parameters, leading to high conversion rates in short reaction times. rsc.org

Table 1: Comparison of Catalytic Systems for Sustainable N-Oxidation of Tertiary Amines

| Catalytic System | Oxidant | Key Advantages | Reported Yields for Aliphatic Amines | Reference |

|---|---|---|---|---|

| Tungstate-exchanged Mg-Al LDH | H₂O₂ | Green solvent (water), room temperature, recyclable catalyst | Quantitative | asianpubs.org |

| RuCl₃ | O₂ | Uses molecular oxygen, high efficiency | Up to 98% | researchgate.net |

| Flavin Catalyst | H₂O₂ | Bio-inspired, mild reaction conditions | Good | researchgate.net |

| Pt(II) Complexes | H₂O₂ | Mild conditions, effective for electron-rich amines | Medium to excellent | rsc.org |

| Methyltrioxorhenium | H₂O₂ | Facile reaction, high yields at or below room temperature | High | asianpubs.orgresearchgate.net |

Exploration of Unconventional Reactivity and Catalytic Phenomena

While well-known for its surfactant properties, the future of this compound research involves harnessing its chemical reactivity in less conventional ways. A significant area of exploration is its potential use as a phase-transfer catalyst (PTC).

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgslideshare.net A PTC works by transporting a reactant from one phase to the other, where the reaction can then proceed. ijirset.com The structure of this compound, with its long hydrophobic dodecyl and butyl chains and its highly polar, zwitterionic N-oxide headgroup, makes it an ideal candidate for a PTC. numberanalytics.com

Mechanism of Action as a Phase-Transfer Catalyst:

The long alkyl chains (dodecyl and butyl) provide high solubility in organic phases.

The polar N-oxide headgroup can interact with and solubilize ionic species (anions) from an aqueous phase.

The amine oxide can thus "ferry" an aqueous-soluble anion into the organic phase, where it can react with an organic-soluble substrate.

This capability could be exploited in a wide range of organic reactions, including nucleophilic substitutions, oxidations, and alkylations, potentially offering a "green" alternative to homogenous organic solvents by allowing the use of two-phase water/organic systems. wikipedia.orgijirset.com Furthermore, amine N-oxides can themselves act as mild, selective oxidants or as co-catalysts in certain transformations, such as the osmium-catalyzed dihydroxylation of olefins. researchgate.net Investigating the specific catalytic scope and efficiency of this compound in these contexts represents a promising avenue for future research.

Advanced Computational Modeling for Predictive Chemistry in Large Amine N-Oxide Systems

The experimental study of chemical systems can be significantly accelerated and guided by computational modeling. For large and flexible molecules like this compound, advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting structure, energetics, and reactivity. mdpi.com

Computational studies on smaller amine N-oxides, such as trimethylamine (B31210) N-oxide (TMAO), have laid the groundwork for understanding these systems. nih.gov Key properties that can be calculated include:

N-O Bond Dissociation Enthalpy (BDE): The BDE is a measure of the strength of the N-O bond. mdpi.com Calculating this value is crucial for understanding the thermal stability of the molecule and its potential as an oxygen-transfer agent. nih.gov

Proton Affinity: This value quantifies the basicity of the N-oxide oxygen, which is important for understanding its interactions in acidic media and its hydrogen-bonding capabilities. mdpi.comnih.gov

Molecular Structure and Dipole Moment: Accurate modeling can predict the three-dimensional conformation and the significant dipole moment arising from the polar N-O bond, which governs its physical properties and intermolecular interactions. mdpi.comthieme-connect.de

By applying computational models like B3LYP and M06 with appropriate basis sets (e.g., 6-31G* or 6-311+G(d,p)), researchers can build a predictive understanding of this compound. mdpi.comnih.gov This allows for the in-silico screening of its properties and potential reactivity before undertaking complex and time-consuming laboratory experiments. Such models can help rationalize its behavior in different environments and guide the design of new functional materials and catalytic systems. researchgate.net

Table 2: Calculated N-O Bond Dissociation Enthalpies (BDE) for Model Amine N-Oxides Using DFT

| Compound | Computational Model | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|

| Pyridine (B92270) N-oxide (PNO) | B3LYP/6-31G | 66.4 | mdpi.com |

| Pyridine N-oxide (PNO) | M06/6-311+G(d,p) | 69.8 | mdpi.com |

| Trimethylamine N-oxide (TMAO) | B3LYP/6-31G | 52.3 | mdpi.com |

| Trimethylamine N-oxide (TMAO) | M06/6-311+G(d,p) | 55.6 | mdpi.com |

This table illustrates the type of data that can be generated for this compound to predict its chemical stability.

Integration of this compound into Advanced Functional Materials Research

The defining characteristic of this compound for materials science is its amphiphilic nature, which drives it to self-assemble in solution. This behavior is the foundation for its integration into advanced functional materials.

Templating for Nanoparticle Synthesis: Long-chain amines and their oxides can act as surfactants or capping agents in the synthesis of nanoparticles, controlling their size, shape, and stability. nih.govepa.gov For example, dodecylamine (B51217) has been used to synthesize uniform iron oxide nanoparticles in an aqueous solution. nih.gov The self-assembled micelles of this compound in a solvent can act as nano-reactors or templates, directing the growth of inorganic materials like ZnO or other metal oxides into specific morphologies such as nanorods or isotropic spheres. nih.gov The structure of the amine surfactant has been shown to be a key driver in the anisotropic growth of nanoparticles. nih.gov

Directed Self-Assembly: The ability to form ordered structures is a cornerstone of bottom-up materials fabrication. The self-assembly of this compound can be harnessed to create structured materials. This could involve creating liquid crystalline phases that can be used to template polymers or mesoporous materials. specialchem.com Recent advances in directed self-assembly, for instance using magnetic fields for magnetic colloids, highlight the growing interest in controlling aggregation dynamics to create functional materials with highly ordered domains for applications in photonics and electronics. acs.org

Drug Delivery and Biocompatible Interfaces: Amine N-oxides are common metabolites and some have been investigated as prodrugs. wikipedia.orgnih.gov The ability of long-chain amine oxides to form micelles makes them potential candidates for drug encapsulation and delivery systems. researchgate.net Furthermore, polymers containing N-oxide functionalities can exhibit excellent blood compatibility and resistance to protein adhesion, making them "stealth materials" suitable for biomedical applications. nih.gov Research into the self-assembling systems of this compound could lead to the development of novel biocompatible coatings or vehicles for targeted therapeutic delivery.

Q & A

Q. Methodological Recommendations :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in tightly sealed containers at 15–25°C, away from oxidizing agents and acids .

- Waste Disposal : Neutralize with dilute acetic acid before disposal. Follow EPA guidelines for aquatic toxicity mitigation .

How is this compound synthesized and characterized?

Basic

Synthesis :

Q. Characterization :

- NMR : H NMR (CDCl) shows peaks at δ 3.2 ppm (N(CH)) and δ 1.2–1.6 ppm (alkyl chain) .

- Mass Spectrometry : Molecular ion peak at m/z 229.4 (CHNO) .

- FT-IR : N-O stretch at 950–970 cm confirms the N-oxide group .

What analytical techniques are employed to determine the purity and structural integrity of this compound?

Q. Basic

- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 210 nm. Purity >95% is typical .

- Titrimetry : Quantify active oxide content via potentiometric titration with sodium lauryl sulfate .

- Elemental Analysis : Validate C, H, N, O percentages (theoretical: C 73.30%, H 13.57%, N 6.11%, O 6.97%) .

How do structural modifications of the alkyl chain in this compound influence its surfactant properties?

Q. Advanced

- Critical Micelle Concentration (CMC) : Increasing alkyl chain length (C12 to C18) lowers CMC due to enhanced hydrophobicity. For C12 (dodecyl), CMC is ~1.2 mM in water at 25°C .

- Thermodynamic Stability : Longer chains increase micelle stability (ΔG ≈ −35 kJ/mol for C12) but reduce solubility .

- Experimental Design : Compare surface tension vs. concentration curves using a Du Noüy ring tensiometer. Adjust chain length via Schotten-Baumann alkylation .

What mechanistic insights explain the deoxygenation behavior of this compound under specific reaction conditions?

Q. Advanced

- Photoinduced Deoxygenation : UV irradiation (254 nm) in ethanol generates singlet oxygen and reforms the parent amine via a radical intermediate .

- Computational Studies : Density Functional Theory (DFT) shows a low activation barrier (~25 kcal/mol) for N-O bond cleavage in pyridine N-oxides, but higher barriers for bulkier alkyl chains .

- Experimental Validation : Monitor reaction progress using N NMR to track isotopic shifts during deoxygenation .

How can computational models predict the mutagenic potential of this compound derivatives?

Q. Advanced

- (Q)SAR Fingerprinting : Substructures like aromatic N-oxides are flagged using Leadscope’s expert-rule model. For alkyl N-oxides, mutagenicity is rare (only 12% positive in Ames tests) .

- Data Contradictions : While quindioxin subclasses are mutagenic (Ames test EC < 1 µg/mL), alkyl N-oxides like DDAO show no clastogenicity up to 500 µM .

- Methodology : Cross-validate predictions with in vitro micronucleus assays and bacterial reverse mutation tests (OECD 471) .

What role does this compound play in enhancing the biodegradation of hydrophobic pollutants in environmental remediation?

Q. Advanced

- Solubilization : At 0.5–2% w/v, DDAO increases the aqueous solubility of polycyclic aromatic hydrocarbons (PAHs) by 20-fold, facilitating microbial uptake .

- Field Studies : DDAO (1 mM) enhanced phenanthrene degradation by Pseudomonas spp. from 40% to 85% in 14 days .

- Analytical Workflow : Quantify biodegradation via GC-MS for parent compounds and LC-QTOF for metabolites. Monitor surfactant persistence via COD assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.